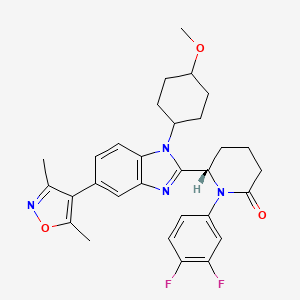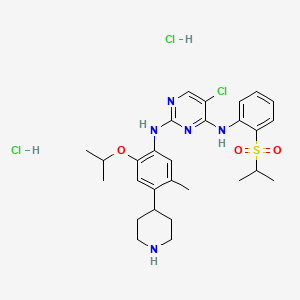
Ceritinib dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ceritinib dihydrochloride is a highly selective, orally bioavailable, and ATP-competitive inhibitor of ALK . It is used to treat anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC) in patients with inadequate clinical response or intolerance to crizotinib .
Synthesis Analysis
Ceritinib form A was synthesized by dissolving Ceritinib dihydrochloride in an acetone–water solvent mixture, followed by pH modification with sodium hydroxide and cooling crystallization . The solubility of Ceritinib dihydrochloride was determined at room temperature (25 °C) in acetone, ethanol, isopropanol, methanol, and water .Molecular Structure Analysis
Ceritinib dihydrochloride has a molecular weight of 631.06 and a molecular formula of C28H38Cl3N5O3S . It was formed as a result of pH modification during the cooling crystallization of ceritinib dihydrochloride solution .Chemical Reactions Analysis
During the crystallization process, Ceritinib was formed as a result of pH modification during the cooling crystallization of ceritinib dihydrochloride solution . By carrying out processes in various solvent systems, several polymorphs were produced .Physical And Chemical Properties Analysis
Ceritinib dihydrochloride has a molecular weight of 631.06 and a molecular formula of C28H38Cl3N5O3S . It is stable if stored as directed and should be protected from light and heat .科学的研究の応用
Summary of the Application
Ceritinib dihydrochloride is used in the study of its crystallization behavior. The process of crystallization often meets implementation challenges in the pharmaceutical industry due to the specific thermodynamic properties of active pharmaceutical ingredients .
Methods of Application or Experimental Procedures
Ceritinib, an active ingredient in the treatment of lung cancer, was formed as a result of pH modification during the cooling crystallization of ceritinib dihydrochloride solution. By carrying out processes in various solvent systems, several polymorphs were produced .
Results or Outcomes
The acetone–water system produced pure form A, which has larger crystals and is more applicable for forthcoming studies. Crystallization at a higher saturation temperature results in larger and more compact crystals, which enhances filtration and drying .
2. Application in Anaplastic Lymphoma Kinase-rearranged Non-small Cell Lung Cancer Treatment
Summary of the Application
Ceritinib is a new, oral, potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor. It is active in crizotinib-resistant patients, especially in patients with non-small cell lung cancer (NSCLC) and brain metastasis .
Methods of Application or Experimental Procedures
The study involved a systematic review and meta-analysis of articles published from January 1980 to March 2019 in PubMed, EMBASE, Cochrane Library and Web of Science .
Results or Outcomes
The results suggested that ceritinib can effectively treat patients with ALK-rearranged NSCLC. The disease control rate (DCR) was up to 76%, and progression-free survival (PFS) was extended to 7.6 months .
3. Application in Optimization Strategies for Crystallization
Summary of the Application
Ceritinib dihydrochloride is used in the study of optimization strategies for crystallization. The process of crystallization often meets implementation challenges in the pharmaceutical industry due to the specific thermodynamic properties of active pharmaceutical ingredients .
Methods of Application or Experimental Procedures
Ceritinib form A was recrystallized in tetrahydrofuran at different temperatures using antisolvent crystallization. The crystals obtained by recrystallization from THF with the addition of water as an antisolvent were subjected to filtration and drying .
Results or Outcomes
Crystallization at a higher saturation temperature results in larger and more compact crystals, which enhances filtration and drying .
4. Application in QTc Interval Study
Summary of the Application
Ceritinib dihydrochloride is used in the study of its effects on the QTc interval. The QTc interval is a measure of the time between the start of the Q wave and the end of the T wave in the heart’s electrical cycle .
Methods of Application or Experimental Procedures
The study involved data from the ASCEND-1 trial .
Results or Outcomes
At average steady-state concentrations in patients with advanced ALK-positive cancer, ceritinib 750 mg (i.e. the recommended dose) was associated with an increase from baseline in QTc interval with a two-sided 90% confidence interval upper limit of 16 ms .
5. Application in Batch Crystallization
Summary of the Application
Ceritinib dihydrochloride is used in the study of batch crystallization. The process of crystallization often meets implementation challenges in the pharmaceutical industry due to the specific thermodynamic properties of active pharmaceutical ingredients .
Methods of Application or Experimental Procedures
Ceritinib form A was recrystallized in tetrahydrofuran at different temperatures using antisolvent crystallization. The crystals obtained by recrystallization from THF with the addition of water as an antisolvent were subjected to filtration and drying .
Results or Outcomes
Crystallization at a higher saturation temperature results in larger and more compact crystals, which enhances filtration and drying .
6. Application in QTc Interval Study
Summary of the Application
Ceritinib dihydrochloride is used in the study of its effects on the QTc interval. The QTc interval is a measure of the time between the start of the Q wave and the end of the T wave in the heart’s electrical cycle .
Methods of Application or Experimental Procedures
The study involved data from the ASCEND-1 trial .
Results or Outcomes
At average steady-state concentrations in patients with advanced ALK-positive cancer, ceritinib 750 mg (i.e. the recommended dose) was associated with an increase from baseline in QTc interval with a two-sided 90% confidence interval upper limit of 16 ms .
Safety And Hazards
将来の方向性
Ceritinib is used for the treatment of adults with anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC) following failure (secondary to resistance or intolerance) of prior crizotinib therapy . The FDA approved ceritinib in April 2014 due to a surprisingly high response rate (56%) towards crizotinib-resistant tumours and has designated it with orphan drug status .
特性
IUPAC Name |
5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCJOPLFICTLPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl3N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ceritinib dihydrochloride | |
CAS RN |
1380575-43-8 |
Source


|
| Record name | Ceritinib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380575438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CERITINIB DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08381UU98P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

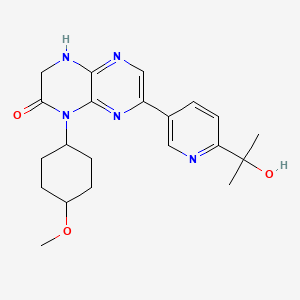
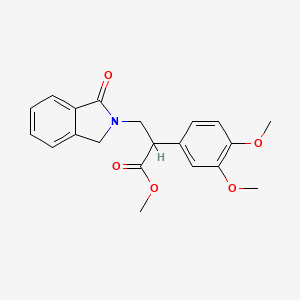
![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)
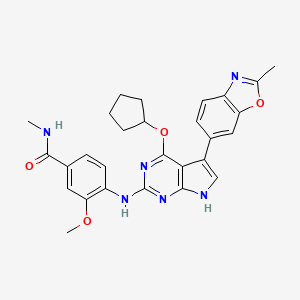

![1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide](/img/structure/B606537.png)
![N-(4-Chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide](/img/structure/B606538.png)
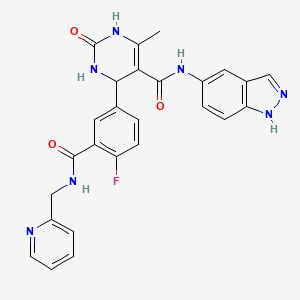
![N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B606541.png)
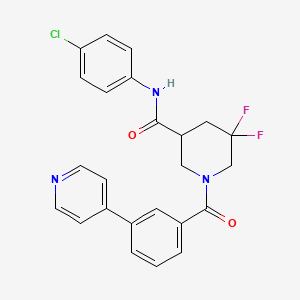
![(5E)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B606544.png)
